molecular formula C16H17ClO B2952168 1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene CAS No. 446849-01-0

1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene

Cat. No.: B2952168
CAS No.: 446849-01-0
M. Wt: 260.76
InChI Key: FPUJSNKQMNSJPR-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene is an organic compound characterized by the presence of a chlorinated phenyl group, a methoxy group, and an isopropyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chlorophenol and 4-isopropylbenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: The 2-chlorophenol is reacted with 4-isopropylbenzyl chloride in an organic solvent like dichloromethane or toluene under reflux conditions.

Chemical Reactions Analysis

1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene undergoes various chemical reactions, including:

Scientific Research Applications

1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-[(2-Chlorophenyl)methoxy]-4-isopropylbenzene can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

1-chloro-2-[(4-propan-2-ylphenoxy)methyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClO/c1-12(2)13-7-9-15(10-8-13)18-11-14-5-3-4-6-16(14)17/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPUJSNKQMNSJPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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